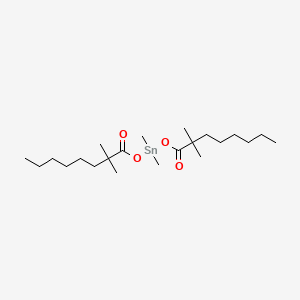
Dimethyldineodecanoatetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジメチルジネオデカノエートチンは、化学式がC22H44O4Snである有機スズ化合物です。その独特な化学的特性により、さまざまな産業および科学分野で応用されていることが知られています。 この化合物は、分子量491.29 g/molと、2つのネオデカノエート基と2つのメチル基に結合したスズ原子を含むその構造で特徴付けられます .
準備方法
合成経路と反応条件
ジメチルジネオデカノエートチンは、ジメチルスズジクロリドとネオデカノ酸の反応によって合成することができます。この反応は通常、反応中に生成される塩酸を中和するために、水酸化ナトリウムなどの塩基を使用することを伴います。このプロセスは次のように要約することができます。
反応物: ジメチルスズジクロリドとネオデカノ酸。
条件: この反応は、トルエンなどの有機溶媒中で、高温(約80〜100℃)で行われます。
工業生産方法
工業的な設定では、ジメチルジネオデカノエートチンの生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、効率的な生産を確保するために、大型反応器と連続フローシステムを使用します。 反応条件は、収率と純度を最大化するように注意深く制御されます .
化学反応の分析
反応の種類
ジメチルジネオデカノエートチンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、酸化スズやその他の酸化生成物を生成することができます。
還元: 還元反応は、この化合物をより低い酸化状態のスズ化合物に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。これらの反応は通常、室温またはわずかに高温の、水性溶媒または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。これらの反応は通常、加水分解を防ぐために、無水条件下で行われます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化スズを生成することができ、一方、置換反応は、さまざまな配位子を持つさまざまな有機スズ化合物を生成することができます .
科学研究の応用
ジメチルジネオデカノエートチンは、次のような科学研究で幅広い応用範囲を持っています。
化学: 重合やエステル化などのさまざまな有機合成反応において、触媒として使用されます。
生物学: この化合物は、酵素機能や細胞プロセスへの影響など、潜在的な生物活性について研究されています。
医学: 薬物送達システムや抗がん剤としての可能性を探る研究が進められています。
科学的研究の応用
Dimethyldineodecanoatetin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
作用機序
ジメチルジネオデカノエートチンの作用機序は、酵素や細胞膜などの分子標的との相互作用を伴います。この化合物は、酵素上の特定の部位に結合し、その活性を変化させ、さまざまな生化学的経路に影響を与えることができます。 細胞膜では、膜の完全性と機能を破壊し、細胞の挙動の変化につながる可能性があります .
類似化合物との比較
類似化合物
- ジアセチルジメチルスズ
- スズカプロエート
- ジメチルスズジネオデカノエート
独自性
ジメチルジネオデカノエートチンは、特定の構造により、独特な化学的および物理的特性を与えられているため、ユニークです。 類似の化合物と比較して、より高い分子量を持ち、異なる反応パターンを持っているため、さまざまな分野で専門的な用途に適しています .
特性
分子式 |
C22H44O4Sn |
|---|---|
分子量 |
491.3 g/mol |
IUPAC名 |
[2,2-dimethyloctanoyloxy(dimethyl)stannyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2CH3.Sn/c2*1-4-5-6-7-8-10(2,3)9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 |
InChIキー |
XKSLFMSMRRTJKN-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC(C)(C)C(=O)O[Sn](C)(C)OC(=O)C(C)(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















